Nargenicin -

Nargenicin

Catalog Number: EVT-1560305
CAS Number:
Molecular Formula: C28H37NO8
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nargenicin is a member of pyrroles.
Source

Nargenicin is derived from the fermentation of Nocardia sp. CS682, which has been shown to produce significant amounts of this secondary metabolite. The production process typically involves culturing the bacteria in specific media, followed by extraction and purification techniques such as high-pressure liquid chromatography.

Classification

Nargenicin is classified as a macrolide antibiotic, specifically an oxa-bridged macrolide. Its classification is based on its structural features, which include a large lactone ring with an oxygen bridge, distinguishing it from other macrolide antibiotics.

Synthesis Analysis

Methods

The synthesis of nargenicin has been explored through various chemical methods, including total synthesis and biosynthetic approaches. One notable synthetic route involves the Yamaguchi macrolactonization method, which efficiently forms the lactone ring characteristic of nargenicin. Additionally, intramolecular Diels-Alder reactions have been used to construct key structural components with high stereoselectivity.

Technical Details

The synthesis typically requires multiple steps involving:

  • Formation of the lactone ring: Utilizing hydroxy acids as precursors.
  • Diels-Alder cycloaddition: This step is crucial for forming the core structure with desired stereochemistry.
  • Purification: Techniques such as preparative high-pressure liquid chromatography are employed to isolate nargenicin from reaction mixtures.
Molecular Structure Analysis

Structure

Nargenicin's molecular structure features a complex arrangement typical of macrolides, including:

  • A large cyclic lactone backbone.
  • An oxa bridge that connects two parts of the molecule.
  • Multiple hydroxyl and methoxy groups that contribute to its biological activity.

Data

The molecular formula for nargenicin is C28H37NaO8C_{28}H_{37}NaO_{8}, and its mass spectrum reveals a molecular ion peak consistent with this formula. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed its identity and purity.

Chemical Reactions Analysis

Reactions

Nargenicin undergoes several chemical reactions that are significant for its antibacterial activity:

  • Inhibition of DNA polymerases: Nargenicin specifically inhibits the DNA polymerase DnaE1 in Mycobacterium tuberculosis, leading to reduced DNA synthesis.
  • Binding interactions: The compound binds to the active site of DnaE1, mimicking nucleotide interactions and thereby blocking DNA replication.

Technical Details

The inhibition mechanism has been characterized through biochemical assays and structural analyses using cryo-electron microscopy, revealing how nargenicin occupies critical positions within the polymerase active site.

Mechanism of Action

Process

The primary mechanism of action for nargenicin involves:

  1. Binding to DNA polymerase: Nargenicin binds to the active site of DnaE1 in Mycobacterium tuberculosis, inhibiting its activity.
  2. Disruption of DNA metabolism: This binding prevents proper DNA replication, leading to bacterial cell death.

Data

Studies have shown that nargenicin can reduce DNA synthesis by more than 95% at concentrations well below those required for other antibiotics, highlighting its potency against resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

Nargenicin is typically characterized by:

  • A white to off-white powder appearance.
  • Solubility in organic solvents with limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under acidic conditions but sensitive to strong bases.
  • Exhibiting antibacterial activity against a range of Gram-positive bacteria.

Relevant data from studies indicate that nargenicin retains its activity over a wide pH range but may degrade under extreme conditions.

Applications

Scientific Uses

Nargenicin has several applications in scientific research and medicine:

  • Antibacterial agent: It is being investigated as a potential treatment for infections caused by resistant bacteria.
  • Research tool: Due to its specific action on bacterial DNA polymerases, it serves as a valuable tool in studying DNA replication mechanisms and developing new antibiotics.
  • Biosynthetic studies: Its production pathway offers insights into natural product synthesis and potential modifications for enhanced efficacy or reduced toxicity.
Introduction to Nargenicin

Historical Discovery and Taxonomic Origins

Nargenicin (initially designated CP-47,444 or CS-682) was first isolated in 1980 from the actinomycete bacterium Nocardia argentinensis found in soil samples. The discovery team, led by Celmer, identified its novel macrolide structure through X-ray crystallography, revealing a complex polyketide framework with significant antibacterial properties [1] [2]. This compound belongs to a rare class of oxa-bridged macrolides produced by actinomycetes, a taxonomic group renowned for biosynthesizing structurally complex antibiotics. Early studies highlighted its narrow-spectrum activity against Gram-positive bacteria, which initially limited pharmaceutical interest during the era of broad-spectrum antibiotic development. However, the resurgence of antibiotic-resistant pathogens in the 21st century has renewed scientific attention toward nargenicin and its derivatives [2] [3]. Subsequent research identified additional nargenicin-family compounds like nargenicin A1 and 18-O-acetyl-nargenicin from optimized cultures of Nocardia sp. CS682, confirming the genus as its primary biological source [3] [10].

Structural Classification as a Polyketide Macrolide

Nargenicin is classified as a 28-carbon polyketide macrolide antibiotic with the molecular formula C28H37NO8 and a molar mass of 515.6 g/mol [1] [8]. Its architecture features three defining elements:

  • A macrolactone core forming a 22-membered ring.
  • A fused tricyclic system (decalin-type rings) generated through a Diels-Alder cycloaddition.
  • A unique ether bridge connecting C-8 and C-13 atoms, critical for its three-dimensional stability [1] [2].

Table 1: Key Structural Characteristics of Nargenicin A1

PropertyDescription
Molecular FormulaC₂₈H₃₇NO₈
Molar Mass515.60 g/mol
Core Structure22-membered macrolactone with fused decalin system
Key Functional GroupsEther bridge (C8–O–C13), α,β-unsaturated lactone, pyrrole-2-carboxylate ester
Stereogenic Centers13 chiral centers
Biosynthetic OriginAcetate and propionate units via polyketide synthase (PKS) pathway

Biosynthetically, nargenicin is assembled via a type I polyketide synthase (PKS) pathway using acetate and propionate extender units. Isotopic feeding experiments by Cane et al. demonstrated that its carbon skeleton derives from five propionate and eight acetate units. Post-PKS modifications include:

  • Ring closure to form the macrolactone.
  • Intramolecular Diels-Alder reaction generating the decalin system.
  • Late-stage oxidations mediated by cytochrome P450 enzymes, incorporating oxygen atoms at C-2, C-8, C-13, and C-18 [1] [3]. Recent genomic studies identified the nar biosynthetic gene cluster in Nocardia, encoding tailoring enzymes like NgnP1 (ether-bridge formation) and NgnO3 (oxidation) [3] [10].

Biological Significance in Antimicrobial and Anticancer Research

Antimicrobial ActivityNargenicin exhibits potent, narrow-spectrum activity against Gram-positive bacteria, particularly Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Clostridia species. Studies indicate superior efficacy to erythromycin and vancomycin against certain MRSA isolates, with minimal inhibitory concentrations (MICs) in the low µg/mL range [1] [6] [10]. Its mechanism involves inhibition of DNA replication via binding to the DNA polymerase III β-subunit (DnaE1) in Mycobacterium tuberculosis, a target distinct from other macrolides [2] [10]. This novel target suggests potential against drug-resistant pathogens where conventional therapies fail.

Anticancer PotentialBeyond antibacterial applications, nargenicin A1 and its synthetic derivatives demonstrate promising anticancer properties:

  • Cell Cycle Arrest: Novel analogues like 23-demethyl 8,13-deoxynargenicin (compound 9) induce G2/M phase arrest in cancer cells [3] [10].
  • Apoptosis and Autophagy: Derivatives trigger mitochondrial apoptosis and autophagic cell death in leukemia and gastric cancer models [7] [10].
  • Anti-angiogenesis: Synthetic analogues downregulate VEGF/VEGFR2 signaling and HIF-1α expression, suppressing tumor blood supply [10].
  • Immunomodulation: Nargenicin A1 attenuates NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-1β) and nitric oxide (NO) production linked to tumor microenvironments [8] [10].

Properties

Product Name

Nargenicin

IUPAC Name

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3

InChI Key

YEUSSARNQQYBKH-UHFFFAOYSA-N

SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Synonyms

nargenicin A1

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.